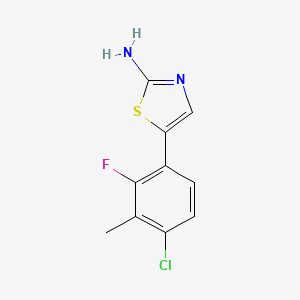
5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine is a chemical compound with the molecular formula C10H8ClFN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
The synthesis of 5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine typically involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is carried out in ethanol as a solvent, without the need for a catalyst . The reaction conditions are mild, making it a convenient method for the preparation of this compound.
Analyse Chemischer Reaktionen
5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, with activity against Staphylococcus aureus and Chromobacterium violaceum.
Materials Science: The unique structural properties of the compound make it a candidate for the development of new materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The presence of halogen atoms on the aromatic ring enhances its electrophilicity, allowing it to interact with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the specific target.
Vergleich Mit ähnlichen Verbindungen
5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has similar structural features but differs in the substitution pattern on the aromatic ring.
4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine: This compound is a potent and selective corticotrophin-releasing factor 1 receptor antagonist.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8ClFN2S |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
5-(4-chloro-2-fluoro-3-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8ClFN2S/c1-5-7(11)3-2-6(9(5)12)8-4-14-10(13)15-8/h2-4H,1H3,(H2,13,14) |
InChI-Schlüssel |
ANXSGOZELOQZHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)C2=CN=C(S2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


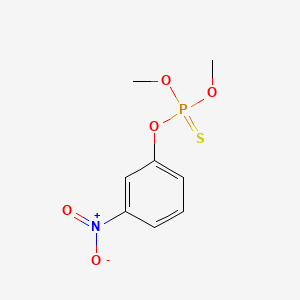
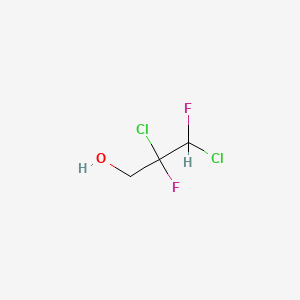
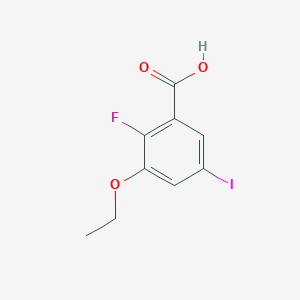

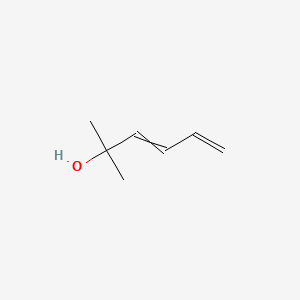
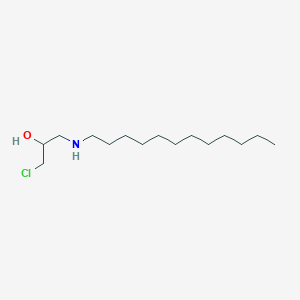
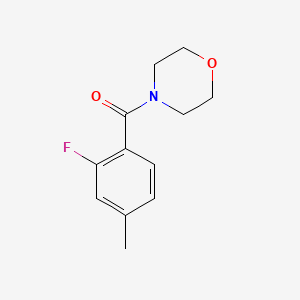
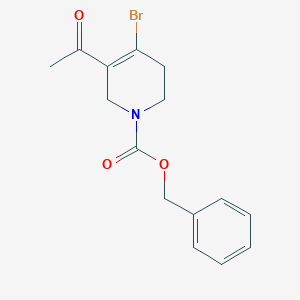
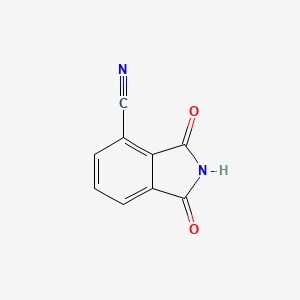
![Quino[6,5-f]quinoline](/img/structure/B14758242.png)
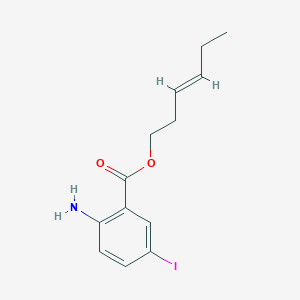
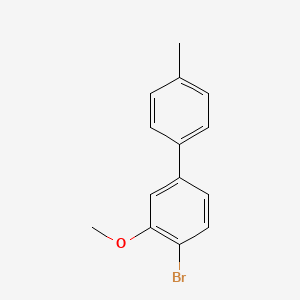
![furo[3,2-e][1]benzofuran](/img/structure/B14758274.png)
![1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14758281.png)
